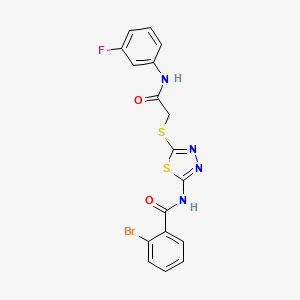
2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12BrFN4O2S2 and its molecular weight is 467.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates various functional groups known for their biological activities. This compound belongs to the class of benzamide derivatives and features a bromine atom, a fluorophenyl group, and a thiadiazole ring, which together contribute to its potential pharmacological properties.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : 2-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Molecular Formula : C17H12BrFN4O2S2
- Molecular Weight : 429.33 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Anticancer Activity
Recent research highlights the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been tested against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.28 | |
| Compound B | HepG2 (liver cancer) | 0.52 | |
| Compound C | SK-MEL-2 (melanoma) | 4.27 |
These studies indicate that the presence of the thiadiazole ring enhances cytotoxicity against various cancer cell lines.
The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Docking studies suggest that the compound interacts favorably with tubulin protein structures, which is critical for its cytotoxic effects .
Antimicrobial Properties
Beyond its anticancer effects, derivatives of thiadiazole including this compound have shown significant antimicrobial activity. The 1,3,4-thiadiazole moiety is recognized for its broad-spectrum antimicrobial properties against bacteria and fungi. Studies have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms through various mechanisms including disruption of cell wall synthesis and interference with metabolic pathways .
Case Studies
- In Vitro Studies on Cancer Cells : In a study examining several thiadiazole derivatives, it was found that those with specific substituents exhibited enhanced activity against MCF-7 and HepG2 cells. The IC50 values ranged from 0.28 µM to 0.52 µM, indicating potent anticancer properties .
- Antimicrobial Efficacy : A review on antimicrobial activities highlighted that thiadiazole derivatives could serve as promising candidates for developing new antibiotics due to their ability to combat resistant strains .
特性
IUPAC Name |
2-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-13-7-2-1-6-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-5-3-4-10(19)8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLMCXBFVLLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













